2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate
Description
Overview of Benzothiazole-Piperazine Hybrid Compounds
Benzothiazole-piperazine hybrids represent a structurally diverse class of compounds that have garnered significant attention in medicinal chemistry due to their multifunctional pharmacological profiles. The benzothiazole moiety, characterized by a bicyclic aromatic system containing sulfur and nitrogen atoms, provides a rigid scaffold capable of engaging in π-π stacking and hydrophobic interactions with biological targets. Piperazine, a six-membered ring with two nitrogen atoms, introduces conformational flexibility and hydrogen-bonding capabilities, enabling precise positioning within enzyme active sites or receptor cavities.
The integration of these two pharmacophores has led to compounds with dual-targeting capabilities. For instance, recent studies demonstrate that benzothiazole-piperazine hybrids exhibit inhibitory activity against acetylcholinesterase (AChE) while simultaneously reducing amyloid-β (Aβ) aggregation, a hallmark of Alzheimer’s disease pathology. Structural analyses reveal that the benzothiazole ring binds to AChE’s peripheral anionic site, whereas the piperazine group interacts with the catalytic anionic site, enabling dual-site inhibition. This multitarget approach enhances therapeutic efficacy by addressing multiple pathological pathways concurrently.
Evolution of Sulfonyl-Containing Heterocyclic Architectures
Sulfonyl-containing heterocycles have emerged as critical motifs in drug design due to their ability to modulate solubility, bioavailability, and target affinity. The sulfonyl group (-SO$$_2$$-) acts as a polar, electron-withdrawing substituent that enhances interactions with basic amino acid residues in enzymatic pockets. In the context of benzothiazole derivatives, sulfonylation at strategic positions has been shown to improve blood-brain barrier penetration and metabolic stability.
Recent advances in synthetic methodologies, such as copper-catalyzed azide-alkyne cycloadditions and solvent-free 1,3-dipolar cycloadditions, have facilitated the incorporation of sulfonyl groups into complex heterocyclic frameworks. For example, 5-sulfone-substituted uracils synthesized via divergent strategies demonstrate broad substrate compatibility and yields exceeding 90%, underscoring the versatility of sulfonyl chemistry in constructing drug-like molecules. These innovations have paved the way for hybrid architectures like 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate, which combines benzothiazole-piperazine and sulfonyl motifs into a single entity.
Significance in Medicinal Chemistry Research
The design of this compound exemplifies rational drug discovery strategies aimed at optimizing pharmacokinetic and pharmacodynamic properties. Key structural features include:
- Benzothiazole core : Enhances target affinity through planar aromatic interactions.
- Ethylpiperazine side chain : Improves solubility and enables reversible binding to enzymatic pockets.
- Sulfonyl-linked benzoate group : Augments metabolic stability and facilitates interactions with charged residues.
This compound’s hybrid architecture aligns with trends in multitarget drug development, where single molecules are engineered to modulate interconnected biological pathways. Preclinical studies on analogous benzothiazole-piperazine hybrids demonstrate promising outcomes in neurodegenerative and oncology models, validating the therapeutic potential of this structural class.
Current Research Landscape and Gaps
Despite progress in synthesizing benzothiazole-piperazine-sulfonyl hybrids, critical gaps remain in understanding their structure-activity relationships (SARs) and mechanistic profiles. Current research focuses on:
- Synthetic Optimization : Developing regioselective methods for introducing sulfonyl groups without compromising yield.
- Target Identification : Elucidating interactions with non-traditional targets such as G-protein-coupled receptors or ion channels.
- In Vivo Validation : Addressing the scarcity of pharmacokinetic and toxicity data in animal models.
A notable limitation is the lack of crystallographic or cryo-EM structures detailing how this compound interacts with biological targets. Computational modeling and molecular dynamics simulations, as employed in recent Alzheimer’s drug discovery campaigns, could provide insights into binding modes and guide further optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C~26~H~30~N~4~O~4~S~2~ | |
| Molecular Weight | 542.68 g/mol | |
| Solubility | Soluble in DMSO, dichloromethane | |
| LogP | 3.2 (predicted) | |
| Stability | Stable at room temperature for 24 months |
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-(3-methylpiperidin-1-yl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S2/c1-3-28-13-15-29(16-14-28)26-27-23-11-8-21(17-24(23)35-26)34-25(31)20-6-9-22(10-7-20)36(32,33)30-12-4-5-19(2)18-30/h6-11,17,19H,3-5,12-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPAVBHVZJUOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the piperazine moiety: The benzo[d]thiazole intermediate is reacted with 4-ethylpiperazine under suitable conditions, often involving a coupling reagent.
Attachment of the sulfonyl group: The piperazine derivative is then sulfonylated using a sulfonyl chloride.
Final coupling with 3-methylpiperidine: The sulfonylated intermediate is coupled with 3-methylpiperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole core or the piperazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Research indicates that compounds similar to 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate exhibit various biological activities:
-
Anticancer Activity :
- This compound has been identified as a potent multikinase inhibitor, with significant inhibitory effects against oncogenic kinases involved in tumorigenesis and angiogenesis. For instance, it demonstrated nanomolar-level inhibition against several kinases, including Tie2 and TrkA, which are crucial in cancer progression and metastasis .
- In vitro studies have shown broad-spectrum antiproliferative activity against various human cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
-
Antimicrobial Properties :
- The benzothiazole derivatives related to this compound have been explored for their antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria.
- Kinase Inhibition :
Synthesis Approaches
The synthesis of This compound typically involves multi-step organic reactions. Common methodologies include:
- Nucleophilic Substitution Reactions : These reactions are key for introducing the piperazine and sulfonamide functionalities onto the benzothiazole scaffold.
- Coupling Reactions : Techniques such as Suzuki coupling or amide bond formation are often employed to link the various components of the molecule effectively.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to This compound :
- KST016366 : A derivative exhibiting potent multikinase inhibition was evaluated for its anticancer properties, demonstrating significant efficacy against leukemia and colon carcinoma cell lines. The study emphasized its favorable pharmacokinetic profile and oral bioavailability, making it a promising candidate for further development .
- Antimicrobial Studies : Research on benzothiazole derivatives has shown their effectiveness against various bacterial strains, suggesting that modifications to the piperazine substituent can enhance antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate is a complex organic molecule with potential therapeutic applications. It contains a benzo[d]thiazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.52 g/mol. The structure features a benzo[d]thiazole ring linked to an ethylpiperazine and a sulfonylated piperidine moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.52 g/mol |
| CAS Number | 941890-60-4 |
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit potent anticancer properties. For instance, studies have shown that related benzothiazole derivatives can inhibit various kinases involved in cancer progression, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar derivatives have demonstrated effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to enhance binding affinity to target proteins such as kinases and enzymes involved in metabolic pathways. This interaction can lead to inhibition of tumor growth and microbial proliferation .
Study on Kinase Inhibition
A significant study focused on the inhibitory effects of related compounds on kinases involved in cancer signaling pathways. The findings revealed that these compounds could effectively inhibit cell proliferation in vitro at nanomolar concentrations while exhibiting low cytotoxicity towards normal cells .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of benzothiazole derivatives against various pathogens. The results indicated that these compounds significantly reduced bacterial viability in culture assays, supporting their potential use as novel antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the benzo[d]thiazole and sulfonyl benzoate moieties in this compound?
- Methodological Answer : The synthesis typically involves multi-step protocols. For the benzo[d]thiazole core, cyclization reactions using thiourea derivatives or coupling of thioamide intermediates are common. The sulfonyl benzoate group can be introduced via sulfonation of a phenolic intermediate followed by esterification. Key steps include optimizing reaction temperatures (e.g., 40–60°C for sulfonation) and using catalysts like DMAP for ester coupling. Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity intermediates .
Q. How should researchers optimize reaction conditions to improve yield in the coupling of ethylpiperazine and 3-methylpiperidine sulfonyl components?
- Methodological Answer : Employing Schlenk techniques under inert atmospheres (argon/nitrogen) minimizes oxidation. Solvent selection (e.g., DMF or DCM) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are pivotal. Monitoring reaction progress via TLC or HPLC ensures timely termination. Post-reaction workup with aqueous NaHCO₃ removes acidic impurities, while recrystallization in ethanol enhances yield .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C-NMR : To verify proton environments (e.g., ethylpiperazine CH₂ peaks at δ 2.5–3.5 ppm) and carbon frameworks.
- HRMS : For exact mass confirmation (e.g., molecular ion [M+H]+ matching theoretical values).
- IR Spectroscopy : To identify functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹).
Cross-validation with X-ray crystallography (if single crystals are obtainable) resolves stereochemical ambiguities .
Advanced Research Questions
Q. What strategies are effective in designing SAR studies to evaluate the contributions of the ethylpiperazine and sulfonyl benzoate groups to biological activity?
- Methodological Answer :
- Group Modification : Synthesize analogs with substituted piperazines (e.g., methyl or cyclopropyl variants) and compare sulfonate vs. sulfonamide bioactivity.
- Pharmacological Assays : Test analogs in receptor binding assays (e.g., adenosine A2A receptor inverse agonism) and measure IC₅₀ values. Use cAMP accumulation assays to assess downstream signaling impacts.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to map interactions between the sulfonyl group and hydrophobic receptor pockets .
Q. How can researchers address discrepancies in cytotoxicity data obtained from different cell-based assays for this compound?
- Methodological Answer :
- Orthogonal Assays : Compare MTT, ATP-luciferase, and trypan blue exclusion assays to rule out false positives/negatives.
- Variable Control : Standardize cell passage numbers, culture media, and incubation times. Use split-plot experimental designs to account for batch effects .
- Data Normalization : Express results relative to housekeeping genes (e.g., GAPDH) or internal controls (e.g., untreated cells) to minimize inter-experimental variability .
Q. What methodologies are employed to assess the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Calculate half-life (t₁/₂) using first-order kinetics.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities.
- In Vivo PK Studies : Administer via IV/oral routes in rodents, collect plasma at timed intervals, and analyze bioavailability using non-compartmental models .
Q. How should environmental fate studies be structured to evaluate the degradation pathways of this compound in aquatic systems?
- Methodological Answer :
- Hydrolysis Studies : Expose to buffered solutions (pH 4–9) at 25°C and monitor degradation via HPLC. Identify hydrolytic byproducts (e.g., benzoic acid derivatives).
- Photolysis Experiments : Use UV light (254 nm) to simulate sunlight exposure and track photodegradation kinetics.
- Biotic Transformation : Incubate with activated sludge or sediment microcosms; analyze metabolites via QTOF-MS. Environmental persistence is quantified using OECD 301/303 guidelines .
Data Contradiction Analysis
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be reconciled during formulation studies?
- Methodological Answer :
- Solvent Polarity Screening : Test solubility in co-solvents (PEG-400, Cremophor EL) and use Hansen solubility parameters to identify optimal blends.
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers.
- Thermodynamic Solubility Measurement : Use shake-flask method with saturation confirmed by XRD to distinguish kinetic vs. equilibrium solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
